molecular formula C23H27ClN4O4S B2696899 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-34-0

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2696899
CAS RN: 533869-34-0
M. Wt: 491
InChI Key: ZXGDSMCCVNGWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H27ClN4O4S and its molecular weight is 491. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Biological Studies

Studies on derivatives of 1,3,4-oxadiazole, such as those on 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have focused on their synthesis, characterization, crystal structure, and in vitro biological activities. These compounds have shown potential in antibacterial and antioxidant activities, highlighting the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry (Subbulakshmi N. Karanth et al., 2019).

Polyimide Materials

Research into polyimides derived from thiophenyl-substituted benzidines has revealed materials with high refractive indices and small birefringences, alongside good thermomechanical stabilities. Such studies demonstrate the application of 1,3,4-oxadiazole derivatives in creating advanced materials for optical and electronic devices (P. Tapaswi et al., 2015).

Anticancer Agents

Synthesis of indapamide derivatives, incorporating 1,3,4-oxadiazole units, has been investigated for their pro-apoptotic activities as anticancer agents. These studies highlight the therapeutic potential of such compounds in cancer treatment (Ö. Yılmaz et al., 2015).

Memory Device Applications

Triphenylamine-based aromatic polymers derived from 1,3,4-oxadiazole have been explored for memory device applications. These studies suggest the significant impact of linkage groups on memory behavior, indicating the role of 1,3,4-oxadiazole derivatives in developing electronic memory devices (Chih-Jung Chen et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

The development of hole-blocking materials for OLEDs utilizing 1,3,4-oxadiazole structures has been examined. These materials improve the efficiency of OLED devices, showcasing the application of such compounds in enhancing electronic and photonic technology (Changsheng Wang et al., 2001).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O4S/c1-15(2)13-28(14-16(3)4)33(30,31)18-11-9-17(10-12-18)21(29)25-23-27-26-22(32-23)19-7-5-6-8-20(19)24/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGDSMCCVNGWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

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